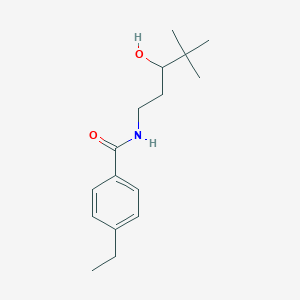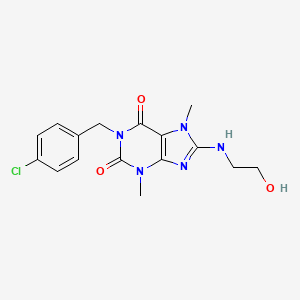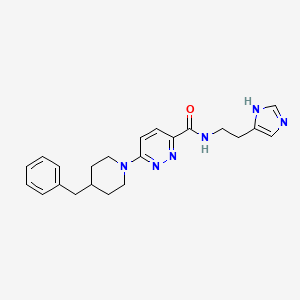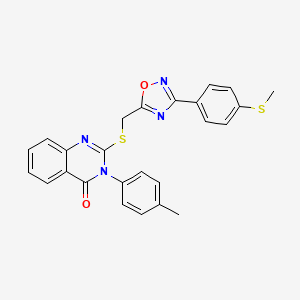
4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide, also known as EHDPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. EHDPB has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Researchers have synthesized various benzamide derivatives, including enaminones and other compounds with structural similarities to 4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide. These efforts provide insights into the molecular architecture and potential applications of such compounds in different domains, including materials science and pharmacology. For instance, the synthesis and structural analysis of enaminones highlight the intricacies of molecular interactions and potential for creating novel materials or therapeutic agents (Brbot-Šaranović, Pavlović, & Cindrić, 2000).
Pharmaceutical Applications
Several studies focus on the synthesis of benzamide derivatives for pharmaceutical applications, exploring their potential as anticonvulsants, antimycobacterials, and in other therapeutic areas. For example, Lambert et al. (1995) synthesized ameltolide analogues, highlighting their superior efficacy compared to phenytoin in maximal electroshock seizure tests, indicating the potential of benzamide derivatives in epilepsy treatment (Lambert, Hamoir, Hermans, & Poupaert, 1995). Another study on substituted benzamides revealed their promising antimycobacterial properties against specific mycobacterial species, suggesting a new avenue for treating mycobacterial infections (Tengler, Kapustíková, Pesko, Govender, Keltošová, Mokrý, Kollar, O'mahony, Coffey, Král’ová, & Jampílek, 2013).
Materials Science
In the context of materials science, benzamide derivatives serve as building blocks for designing metal-organic frameworks (MOFs) and other novel materials with potential applications in catalysis, drug delivery, and sensing. The structural versatility and functional adaptability of these compounds enable the creation of materials with specific properties, such as enhanced luminescence or thermal stability, which can be tailored for specific applications (Sun, Huang, Tian, Song, Zhu, Yuan, Xu, Luo, Liu, Feng, & Luo, 2012).
Mécanisme D'action
Target of Action
For instance, benzamides are found in potential drug compounds such as loperamide, acetaminophen, lidocaine, atorvastatin, lisinopril, valsartan, sorafenib, and diltiazem . These drugs have diverse targets, including enzymes, receptors, and ion channels, indicating the broad potential of benzamides in therapeutic applications.
Mode of Action
Benzamides can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the target, potentially altering its function.
Biochemical Pathways
Given the wide range of biological activities associated with benzamides , it is plausible that multiple pathways could be affected.
Result of Action
Benzamides have been associated with a variety of biological activities, including anti-inflammatory, analgesic, cholesterol-lowering, antihypertensive, and anticancer effects .
Propriétés
IUPAC Name |
4-ethyl-N-(3-hydroxy-4,4-dimethylpentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-5-12-6-8-13(9-7-12)15(19)17-11-10-14(18)16(2,3)4/h6-9,14,18H,5,10-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWJRQHCTVQPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCC(C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(1R,2S)-2-[(3-acetylphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2420769.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2420772.png)


![N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2420777.png)
![3-(5-chloro-2-methoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2420778.png)


